molecular formula C10H14O2S B13533428 2-Ethyl-4-(thiophen-3-yl)butanoic acid

2-Ethyl-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13533428
M. Wt: 198.28 g/mol
InChI Key: KDKIAMHKNYATOC-UHFFFAOYSA-N
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Description

2-Ethyl-4-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(thiophen-3-yl)butanoic acid typically involves the introduction of the thiophene ring into the butanoic acid structure. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

2-Ethyl-4-(thiophen-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(thiophen-3-yl)butanoic acid involves its interaction with molecular targets through its thiophene ring and carboxylic acid group. These interactions can influence various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(thiophen-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-ethyl-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C10H14O2S/c1-2-9(10(11)12)4-3-8-5-6-13-7-8/h5-7,9H,2-4H2,1H3,(H,11,12)

InChI Key

KDKIAMHKNYATOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CSC=C1)C(=O)O

Origin of Product

United States

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